1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
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Overview
Description
1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to an azetidinyl group and a 1,2,3-triazole ring
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives can interact with a variety of enzymes and receptors . They are often used in medicinal chemistry due to their ability to form hydrogen bonds, which is crucial for binding with biological targets .
Mode of Action
The n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
1,2,3-triazole derivatives have been reported to show a broad range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
1,2,3-triazole derivatives are known for their low toxicity, high bioavailability, and stability in both acidic and basic conditions , which can impact their bioavailability.
Result of Action
One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines , suggesting potential anticancer activity.
Action Environment
The stability of 1,2,3-triazole derivatives in both acidic and basic conditions suggests that they may be robust to variations in environmental pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves a multi-step process:
Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethylbenzoyl Group: This step involves the acylation of the azetidin-3-yl intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Formation of the 1,2,3-Triazole Ring: The final step involves the [3+2] cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,4-triazole
- 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-imidazole
- 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-pyrazole
Uniqueness
1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is unique due to the presence of the 1,2,3-triazole ring, which imparts stability and resistance to hydrolysis and oxidation. This makes it a valuable scaffold in drug design and materials science, offering advantages over similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)10-3-1-2-9(6-10)12(21)19-7-11(8-19)20-5-4-17-18-20/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCPIBVXVIQNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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